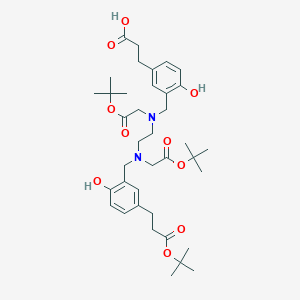

HBED-CC-tris(tert-butyl ester)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

HBED-CC-tris(tert-butyl ester) is a complex organic compound featuring multiple functional groups, including tert-butoxycarbonyl (Boc) protected amines, hydroxyl groups, and a propionic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include di-tert-butyl dicarbonate (Boc2O) for Boc protection, and various coupling agents such as N,N’-diisopropylcarbodiimide (DIC) or N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide for amide bond formation .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of flow microreactor systems for efficient and scalable synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

The compound undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The Boc-protected amines can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Boc deprotection can be achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or carboxylic acids, while reduction of the carbonyl groups would yield alcohols.

Wissenschaftliche Forschungsanwendungen

HBED-CC-tris(tert-butyl ester) has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialized chemicals and materials

Wirkmechanismus

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The Boc-protected amines can be selectively deprotected to reveal free amines, which can then interact with biological targets such as enzymes or receptors. The hydroxyl and carboxylic acid groups can also participate in hydrogen bonding and other interactions with biomolecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-Butyloxycarbonyl-protected amino acids: These compounds share the Boc protection and are used in peptide synthesis.

tert-Butyloxycarbonyl-protected dipeptides: Similar in structure but with two amino acid residues.

tert-Butyloxycarbonyl-protected amino acid ionic liquids: Used in organic synthesis and have similar protective groups

Uniqueness

The uniqueness of HBED-CC-tris(tert-butyl ester) lies in its complex structure, which combines multiple functional groups and protective groups, making it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.

Biologische Aktivität

Overview

HBED-CC-tris(tert-butyl ester) is a bifunctional chelating agent that has garnered attention in the field of radiopharmaceuticals, particularly for its role in tumor imaging and therapy. This compound is a derivative of HBED-CC, known for its ability to tightly bind trivalent radiometals such as Gallium-68 (68Ga), which is pivotal in positron emission tomography (PET) imaging. The biological activity of HBED-CC-tris(tert-butyl ester) primarily revolves around its application in radiolabeling and the synthesis of non-symmetric radiopharmaceuticals.

Synthesis and Properties

The synthesis of HBED-CC-tris(tert-butyl ester) involves a multi-step process that allows for the introduction of tert-butyl ester groups, enhancing the stability and solubility of the compound. A recent study described a convenient and cost-effective method for its preparation, which includes hydrolysis to yield the final product suitable for further radiolabeling applications . The structural characterization of this compound has been achieved through various spectroscopic techniques, confirming its suitability as a precursor in radiopharmaceutical synthesis.

Radiopharmaceutical Development

HBED-CC-tris(tert-butyl ester) serves as a precursor for the synthesis of HBED-CC-based radiopharmaceuticals. Its unique structure allows for the incorporation of various bioactive molecules through bioconjugation, followed by radiolabeling with 68Ga. This process results in strong complexes that are effective for imaging tumors due to their high specificity and affinity .

Case Studies

- Tumor Imaging : In clinical settings, radiopharmaceuticals derived from HBED-CC-tris(tert-butyl ester) have been utilized for imaging various types of tumors. Studies have demonstrated that these compounds can provide detailed images of tumor metabolism and morphology, aiding in diagnosis and treatment planning.

- Therapeutic Applications : Beyond imaging, there is potential for these compounds in targeted therapy, where radioisotopes can deliver localized radiation to cancer cells while minimizing exposure to surrounding healthy tissues.

The mechanism by which HBED-CC-tris(tert-butyl ester) exerts its biological effects is primarily through its chelation properties. By forming stable complexes with radiometals, it enhances the delivery and retention of these isotopes within target tissues. The strong binding affinity of HBED-CC for trivalent metals facilitates effective uptake by cells, which is crucial for both imaging and therapeutic efficacy .

Research Findings

Recent literature highlights several key findings regarding the biological activity of HBED-CC-tris(tert-butyl ester):

Eigenschaften

IUPAC Name |

3-[4-hydroxy-3-[[2-[[2-hydroxy-5-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]phenyl]methyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H56N2O10/c1-36(2,3)48-33(45)17-13-27-11-15-31(42)29(21-27)23-40(25-35(47)50-38(7,8)9)19-18-39(24-34(46)49-37(4,5)6)22-28-20-26(10-14-30(28)41)12-16-32(43)44/h10-11,14-15,20-21,41-42H,12-13,16-19,22-25H2,1-9H3,(H,43,44) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCXFMOZWADTNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC1=CC(=C(C=C1)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)O)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H56N2O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.